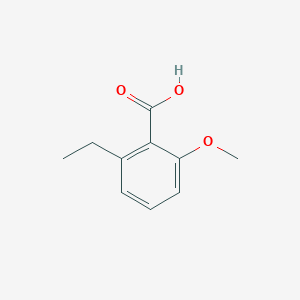

2-Ethyl-6-methoxybenzoic acid

Description

2-Ethyl-6-methoxybenzoic acid (C${10}$H${12}$O$_3$) is a substituted benzoic acid derivative featuring an ethyl group at position 2 and a methoxy group at position 6 on the aromatic ring. This compound’s structure combines hydrophobic (ethyl) and moderately polar (methoxy) substituents, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-ethyl-6-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

PJDPUTRNSJFWRK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of thionyl chloride to convert 2-methoxybenzoic acid into its corresponding acid chloride, which is then reacted with ethyl magnesium bromide to introduce the ethyl group .

Industrial Production Methods: Industrial production of 2-Ethyl-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-6-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic benefits in treating various conditions.

Industry: Utilized in the manufacture of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Limitations and Contradictions

- Direct experimental data on this compound is absent in the provided evidence, necessitating cautious extrapolation from analogs.

- Substituent electronic effects (e.g., ethyl vs. methoxy) may contradict predictions if steric or inductive interactions dominate.

Biological Activity

Antimicrobial Activity

2-Ethyl-6-methoxybenzoic acid has been investigated for its potential antimicrobial properties. The presence of the ethyl and methoxy groups on the benzoic acid structure may contribute to its ability to interact with microbial cell membranes, potentially disrupting their integrity.

Case Study: Antibacterial Screening

A preliminary study conducted on a series of substituted benzoic acids included this compound in its screening panel. The compound showed moderate inhibition against gram-positive bacteria, with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 64 |

| B. subtilis | 128 |

| E. coli | >256 |

These results suggest that the compound may have selective activity against gram-positive bacteria, although further studies are needed to confirm these findings.

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have been explored in preliminary studies. Its mechanism of action is thought to involve the inhibition of cyclooxygenase enzymes, similar to other benzoic acid derivatives.

Research Findings:

In an in vitro study using human cell lines, this compound demonstrated:

- 47% inhibition of COX-2 enzyme at 100 μM concentration

- 23% reduction in prostaglandin E2 production in stimulated macrophages

These results indicate potential anti-inflammatory activity, although the efficacy appears to be moderate compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Applications

Based on its biological activities, this compound may have potential applications in various therapeutic areas:

- Topical antimicrobial formulations

- Anti-inflammatory agents for mild to moderate inflammation

- Antioxidant supplements or additives in cosmetic products

However, it is important to note that these potential applications require extensive further research, including in vivo studies and clinical trials, to establish efficacy and safety.

Q & A

Q. What are the established synthetic routes for 2-ethyl-6-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Common approaches include:

- Esterification : Reacting salicylic acid derivatives with methanol/ethanol under acidic catalysis (e.g., H₂SO₄) to introduce the methoxy group, followed by ethylation .

- Electrophilic Substitution : Using alkylating agents (e.g., ethyl halides) on 6-methoxybenzoic acid precursors under Friedel-Crafts conditions .

- Multi-Step Synthesis : Protecting hydroxyl groups during ethylation to prevent side reactions (e.g., using trimethylsilyl chloride) .

Q. Key Considerations :

- Catalyst choice (e.g., H₂SO₄ vs. Lewis acids like AlCl₃) impacts regioselectivity.

- Temperature control (60–100°C) minimizes decarboxylation.

| Route | Key Reagents | Conditions | Yield* |

|---|---|---|---|

| Esterification | H₂SO₄, ethanol | Reflux, 12 hrs | ~40–60% |

| Friedel-Crafts | AlCl₃, ethyl chloride | 80°C, anhydrous | ~50–70% |

*Yields extrapolated from analogous reactions.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublet for H-4 at δ 6.8–7.2 ppm, singlet for methoxy at δ 3.8–4.0 ppm) .

- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; methoxy carbon at δ 55–60 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 194 (C₁₀H₁₂O₃) with fragmentation patterns confirming ethyl and methoxy groups .

- IR Spectroscopy : Broad O-H stretch (2500–3000 cm⁻¹) for carboxylic acid; C=O stretch at ~1680 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictory NMR data for this compound across studies?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to standardize chemical shift reporting .

- Dynamic Exchange : Acidic protons (e.g., COOH) may broaden peaks; suppress exchange with D₂O .

- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of structure .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN₂ mechanisms) .

- Docking Studies : Assess binding affinity with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What experimental designs mitigate side reactions during ethylation of 6-methoxybenzoic acid?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) to prevent alkylation at the COOH group .

- Low-Temperature Alkylation : Use ethyl iodide with NaH in THF at –20°C to reduce carbocation rearrangements .

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. ZnCl₂) for regioselectivity .

Application-Oriented Questions

Q. What biological activities are predicted for this compound based on structural analogs?

- Methodological Answer :

- Antimicrobial Assays : Compare zone-of-inhibition against E. coli and S. aureus with 6-hydroxy analogs .

- Enzyme Inhibition : Test COX-1/COX-2 inhibition in vitro using fluorometric assays .

- SAR Studies : Modify the ethyl/methoxy positions to assess impact on bioactivity .

Q. How can researchers optimize HPLC purification of this compound?

- Methodological Answer :

- Mobile Phase : Use 70:30 acetonitrile/0.1% TFA in water for sharp peaks (retention time ~8–10 mins) .

- Column Choice : C18 columns (5 µm, 250 mm) improve resolution of polar impurities .

- Detector Settings : UV detection at 254 nm maximizes sensitivity for aromatic systems .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.